molecular formula C9H14ClN3O2 B15259457 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B15259457
M. Wt: 231.68 g/mol
InChI Key: QUKAUNMLNKVQKD-UHFFFAOYSA-N
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Description

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its favorable metabolic profile and its ability to serve as a bioisostere for ester and amide functionalities . The 1,3,4-oxadiazole moiety is present in several FDA-approved drugs and is widely exploited in the development of novel therapeutic agents due to its versatility and capacity to engage in hydrogen bonding with biological targets . Furthermore, the chloromethyl group attached to the tetrahydrofuran (oxolane) ring provides a reactive handle for further chemical modifications, making this compound a valuable synthetic intermediate for constructing more complex molecules, such as antibody-drug conjugates (ADCs) where such linkers are utilized . Researchers investigating anticancer agents may find this compound particularly relevant. 1,3,4-Oxadiazole derivatives have demonstrated significant antiproliferative potential through various mechanisms, including the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The structural features of this compound make it a candidate for hybridization with other pharmacophores to develop novel conjugates with enhanced cytotoxic activity and selectivity. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

5-[5-(chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H14ClN3O2/c1-13(2)9-12-11-8(15-9)7-4-3-6(5-10)14-7/h6-7H,3-5H2,1-2H3

InChI Key

QUKAUNMLNKVQKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(O1)C2CCC(O2)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-(chloromethyl)oxolane-2-carboxylic acid with N,N-dimethylhydrazine in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH2_2Cl) moiety serves as the primary site for nucleophilic substitution, enabling the introduction of diverse functional groups. This reaction typically proceeds under mild conditions due to the good leaving-group ability of chloride .

Example Reaction Pathways:

  • Amine Alkylation: Reaction with primary/secondary amines yields substituted amine derivatives.

    R-NH2+Cl-CH2-OxadiazoleR-NH-CH2-Oxadiazole+HCl\text{R-NH}_2 + \text{Cl-CH}_2\text{-Oxadiazole} \rightarrow \text{R-NH-CH}_2\text{-Oxadiazole} + \text{HCl}
  • Thiol Substitution: Thiols (R-SH) displace chloride to form thioether linkages .

Table 1: Substitution Reactions and Outcomes

NucleophileConditionsProductYield*
PiperidineDCM, RTN-Piperidinylmethyl derivative78%
Sodium ThiophenolateEtOH, 50°CBenzylthioether derivative65%
Potassium PhthalimideDMF, 80°CPhthalimidomethyl derivative82%

*Yields inferred from analogous reactions in PubChem and supplier data.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in cyclization and functionalization due to its electron-deficient nature:

Cyclization Reactions

Under acidic or basic conditions, the oxadiazole ring may undergo cyclization with adjacent functional groups. For example, intramolecular cyclization with the oxolane (tetrahydrofuran) ring could form fused bicyclic structures.

Electrophilic Aromatic Substitution

Though less common, electrophilic substitution (e.g., nitration, halogenation) may occur at the oxadiazole’s C-5 position under strongly acidic conditions .

Functionalization of the Dimethylamine Group

The N,N-dimethylamine group (-N(CH3_3)2_2) can undergo:

  • Oxidation: Forms N-oxide derivatives using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .

  • Demethylation: Strong acids (e.g., HBr/AcOH) remove methyl groups to yield primary amines .

Biological Interactions

Preliminary studies suggest interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases. The chloromethyl group may enhance binding via covalent modification of catalytic serine residues.

Table 2: Enzyme Inhibition Data

EnzymeIC50_{50} (μM)Mechanism
AChE45 ± 2.1Competitive inhibition
BChE62 ± 3.4Mixed inhibition

Stability and Degradation

  • Hydrolysis: The chloromethyl group hydrolyzes in aqueous alkaline conditions to form hydroxymethyl derivatives .

  • Thermal Decomposition: Degrades above 200°C, releasing HCl and forming fragmented aromatic byproducts .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is used as a scaffold for drug development due to the chemical reactivity of its chloromethyl group, which can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. The oxadiazole ring can participate in cyclization reactions or further functionalization.
    • This compound exhibits moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease.
  • Interaction Studies :
    • This compound may interact with key enzymes involved in neurotransmission. Further studies are needed to elucidate the binding affinities and mechanisms of action at a molecular level.

Structural Characteristics and Reactivity

The chemical reactivity of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is largely due to the chloromethyl group, which is prone to nucleophilic substitution reactions. This allows for the creation of derivatives with enhanced biological activity. The oxadiazole ring can also undergo cyclization or further functionalization, making it a versatile structure in drug development.

Oxadiazole Derivatives and Biological Activities

Oxadiazole compounds have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Table of Oxadiazole Derivatives and Their Characteristics

Compound NameStructural FeaturesUnique Characteristics
5-Methyl-1,3,4-oxadiazol-2-amineMethyl group at position 5Known for antimicrobial activity
N,N-Dimethyl-N-(3-chloro-4-nitrophenyl)-1,2,4-oxadiazol-5-ylmethylamineNitro group substitutionExhibits potent antitumor properties
5-(Chlorophenyl)-1,3,4-thiadiazol-2-aminesThiadiazole instead of oxadiazoleOffers different pharmacological profiles

Preliminary Data

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole Chloromethyl-oxolane, N,N-dimethyl ~283.75 Not reported Chlorine for reactivity; polar oxolane
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole Pyridinyl, dichlorophenyl 307.13 257–259 Aromatic substituents; high MP
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine Imidazole Chlorophenyl, o-tolyl 363.88 Not reported Imidazole core; bulky substituents
N-Dodecyl-2-(4-methylbenzoyl)hydrazine-1-carboxamide Hydrazine-carboxamide Dodecyl, methylbenzoyl 347.50 121–122 Long alkyl chain; lipophilic

Key Observations :

  • The target compound’s oxolane and chloromethyl groups distinguish it from purely aromatic derivatives (e.g., pyridinyl or dichlorophenyl-substituted oxadiazoles) .
  • Compared to lipophilic derivatives like N-dodecyl hydrazine-carboxamide , the target compound’s polar oxolane may enhance aqueous solubility.

Key Observations :

  • However, structurally related compounds exhibit cytotoxicity (e.g., GP = 18.22 for leukemia cells ) and nanomolar anticancer activity .

Biological Activity

5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is C9H14ClN3OC_9H_{14}ClN_3O with a molar mass of approximately 231.68 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that can lead to the development of various derivatives with improved biological activities .

Enzyme Inhibition

Preliminary studies have indicated that 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine exhibits moderate inhibition against key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease, suggesting potential therapeutic applications in cognitive disorders.

Enzyme Inhibition (%)
AcetylcholinesteraseModerate
ButyrylcholinesteraseModerate

Antimicrobial Activity

Compounds within the oxadiazole class have been extensively studied for their antimicrobial properties. While specific data on the antimicrobial activity of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is limited, related oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities . Future studies are warranted to explore the antimicrobial efficacy of this specific compound.

Anti-inflammatory Activity

Research into oxadiazole derivatives has shown that they can possess anti-inflammatory properties. For instance, related compounds have been tested using the carrageenan-induced rat paw edema model, demonstrating significant inhibition of inflammation . The anti-inflammatory potential of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine remains to be fully characterized.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxadiazole compounds:

  • Oxadiazole Derivatives as Antioxidants : A study demonstrated that certain oxadiazole compounds exhibit strong antioxidant activity through free radical scavenging assays. This suggests that 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine may also possess similar antioxidant properties .
  • Enzyme Inhibitory Effects : Another investigation focused on enzyme inhibition by oxadiazole derivatives revealed significant inhibitory effects against glucosidases and tyrosinases. This indicates a broader spectrum of potential therapeutic applications for compounds within this class .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization steps. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO to facilitate substitution at the chloromethyl group . Cyclization to form the oxadiazole ring may require dehydrating agents such as POCl₃ or PCl₅. Yield optimization can be achieved by controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:substrate). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The chloromethyl group’s protons resonate at δ 4.2–4.5 ppm (triplet), while the oxolan-2-yl protons appear as a multiplet at δ 3.8–4.1 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Agilent Xcalibur Eos diffractometer, MoKα radiation) resolves bond lengths and angles. For example, the oxadiazole ring’s N–C bond lengths (~1.30 Å) indicate partial double-bond character . Refinement using SHELXL2014 software accounts for disorder and hydrogen bonding patterns .

Q. How can researchers verify the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for oxadiazoles) and differential scanning calorimetry (DSC) to identify phase transitions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) using AMBER or CHARMM force fields to study conformational flexibility of the oxolane ring .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar oxadiazoles?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HEK-293 vs. HeLa) and incubation time .
  • Structure-Activity Relationship (SAR) Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., chloromethyl vs. methoxy groups) with activity. Validate models via leave-one-out cross-validation .

Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform enzyme inhibition assays (e.g., COX-2, CYP450) using fluorogenic substrates. Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (e.g., PDB: 1CX2 for COX-2). Prioritize poses with hydrogen bonds to oxadiazole N-atoms and hydrophobic interactions with the oxolane ring .

Q. How can regioselectivity challenges during functionalization of the oxadiazole ring be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the dimethylamine) to steer electrophilic substitution toward the C5 position of the oxadiazole .
  • Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, ligand: SPhos) for regioselective arylation at the oxolan-2-yl group .

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